4-cyano-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a versatile compound used in various scientific research fields. It exhibits diverse properties and finds applications in medicinal chemistry and material science, making it an essential component for innovative studies.
Preparation Methods
The synthesis of 4-cyano-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves multiple stepsThe subsequent steps involve the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization by NaH . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
4-cyano-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used for designing and synthesizing novel anti-tubercular agents. It has shown significant activity against Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment . In material science, it is utilized for developing new materials with unique properties. Its diverse chemical structure allows for various modifications, making it suitable for innovative research in multiple fields.
Mechanism of Action
The mechanism of action of 4-cyano-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In the case of its anti-tubercular activity, it targets the bacterial cell wall synthesis, disrupting the growth and replication of Mycobacterium tuberculosis. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
4-cyano-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds also exhibit significant anti-tubercular activity and have been evaluated for their efficacy against Mycobacterium tuberculosis . The uniqueness of this compound lies in its specific chemical structure, which allows for diverse modifications and applications in various research fields.
Properties
IUPAC Name |
4-cyano-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c17-10-12-3-5-13(6-4-12)24(21,22)20-11-14-16(19-8-7-18-14)15-2-1-9-23-15/h1-9,20H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAAXOSIGXORME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.